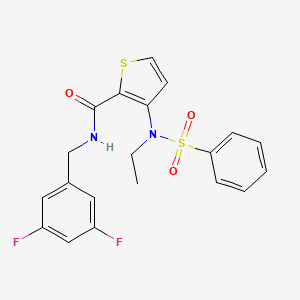
N-(3,5-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H18F2N2O3S2 and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,5-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈F₂N₂O₂S
- Molecular Weight : 358.42 g/mol
- CAS Number : 1589503-97-8
The presence of the difluorobenzyl group and the sulfonamide moiety is significant for its biological activity, particularly in targeting specific enzymes and receptors.
This compound acts primarily as an inhibitor of gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP). This inhibition is crucial for reducing the levels of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces Aβ levels in cultured neuronal cells. The compound's ability to inhibit gamma-secretase activity was confirmed through dose-response assays, revealing a significant reduction in Aβ production at concentrations as low as 1 µM .
In Vivo Studies
In vivo experiments conducted on transgenic mouse models of Alzheimer's disease showed that administration of this compound led to a dose-dependent decrease in both plasma and cerebrospinal fluid (CSF) Aβ levels. Notably, young Tg2576 mice treated with the compound exhibited a 50% reduction in cortical Aβ levels compared to controls .
Study 1: Efficacy in Transgenic Mouse Models
A study published in Nature Neuroscience investigated the effects of this compound on Tg2576 mice. The results indicated that chronic treatment (10 mg/kg/day) for six weeks significantly decreased plaque burden and improved cognitive function as measured by the Morris water maze test .
Study 2: Safety Profile Assessment
Another study focused on the safety profile of this compound. Mice treated with escalating doses (up to 100 mg/kg) showed no significant adverse effects or histopathological changes in major organs, suggesting a favorable safety margin for further clinical development .
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | Efficacy (Aβ Reduction) | Safety Profile |
|---|---|---|---|
| This compound | Gamma-secretase inhibitor | Significant at low doses | Favorable |
| DAPT | Gamma-secretase inhibitor | High but with side effects | Moderate |
| Semagacestat | Gamma-secretase inhibitor | Moderate | Poor due to side effects |
Propriétés
IUPAC Name |
3-[benzenesulfonyl(ethyl)amino]-N-[(3,5-difluorophenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3S2/c1-2-24(29(26,27)17-6-4-3-5-7-17)18-8-9-28-19(18)20(25)23-13-14-10-15(21)12-16(22)11-14/h3-12H,2,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZIFCPPDCSASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)NCC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













